Picraquassioside B is a bioactive compound classified as a benzofuran glucoside. It is primarily isolated from the fruits of Cnidium monnieri, a plant known for its medicinal properties. This compound has garnered attention due to its potential pharmacological activities, which include anti-inflammatory and antioxidant effects. The molecular formula of Picraquassioside B is with a molecular weight of 428.39 g/mol .
Picraquassioside B is derived from Cnidium monnieri, a member of the Apiaceae family, which has been traditionally used in various Asian medicinal practices. The classification of this compound places it within the broader category of benzofuran glucosides, which are known for their diverse biological activities. The Cnidium monnieri plant itself is recognized for its phytochemical richness, contributing to its use in treating ailments such as skin conditions and sexual dysfunction .
These methods ensure a high degree of purity and yield of the compound for further analysis and application.
The molecular structure of Picraquassioside B can be represented as follows:
The structural data indicates that it possesses multiple hydroxyl groups, enhancing its solubility and reactivity in biological systems.
Picraquassioside B undergoes various chemical reactions typical of phenolic compounds. These reactions include:
These reactions are significant as they can influence the pharmacological properties of the compound.
The mechanism of action for Picraquassioside B involves several pathways, primarily linked to its antioxidant and anti-inflammatory properties:
The data supporting these mechanisms highlights the therapeutic potential of Picraquassioside B in various inflammatory diseases.
Picraquassioside B exhibits several notable physical and chemical properties:
These properties are crucial for determining its application in pharmaceutical formulations.
Picraquassioside B has several scientific uses, particularly in pharmacology:
Research continues to explore the full range of applications for Picraquassioside B, particularly in integrative medicine and functional foods.
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